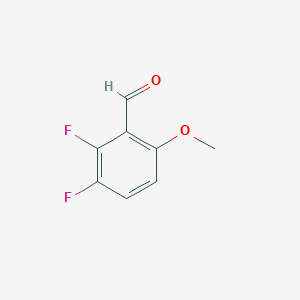

2,3-Difluoro-6-methoxybenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Difluoro-6-methoxybenzaldehyde often involves cyclization reactions and solvent-free conditions, employing methods such as microwave irradiation for efficiency. For instance, Arslan and Algül (2007) described the synthesis of a benzothiazole derivative through the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, highlighting the role of microwave irradiation and solvent-free conditions in the synthesis process (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds are often investigated using both ab initio (HF) and density functional theory methods (DFT), as demonstrated by Arslan and Algül (2007). Their study on benzothiazole derivatives provided insights into the molecular structure, indicating that DFT methods, especially B3LYP, offer superior accuracy for molecular problems compared to HF approaches (Arslan & Algül, 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,3-Difluoro-6-methoxybenzaldehyde can lead to various derivatives through processes such as oxidation, reduction, and complex formation. For example, the reduction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde resulted in methoxymethyl or methyl analogues, which were then oxidized to corresponding o-benzoquinones, demonstrating the compound's versatile reactivity and potential for derivatization (Arsenyev et al., 2016).

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, including 2,3-difluoroanisole derivatives. These compounds, through the Wittig synthesis, led to the creation of fluoro-substituted stilbenes with potent anticancer properties, highlighting the role of such benzaldehydes in the development of novel therapeutic agents (Lawrence et al., 2003).

Catalysis and Oxidation Reactions

Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, using 2-hydroxy-3-methoxybenzaldehyde as a precursor. This catalyst exhibited high activity and reusability for the oxidation of primary alcohols and hydrocarbons, demonstrating the utility of methoxybenzaldehydes in creating efficient and environmentally friendly catalysts (Ghorbanloo & Alamooti, 2017).

Molecular Characterization and Structure Analysis

Arslan and Algül (2007) focused on the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, exploring its molecular structure through ab initio and density functional theory methods. Although not directly involving 2,3-difluoro-6-methoxybenzaldehyde, this research underscores the importance of related methoxybenzaldehydes in studying molecular properties and behaviors, which can inform the design and synthesis of functional materials and molecules (Arslan & Algül, 2007).

Natural Resources and Biosynthesis

Kundu and Mitra (2016) reviewed the occurrence, isolation, applications, and biosynthesis of methoxybenzaldehydes in plants. They highlighted the significant roles these compounds play in the food and cosmetic industries due to their fragrant properties and medicinal benefits. This research provides insight into the natural abundance and utility of methoxybenzaldehydes, including 2,3-difluoro-6-methoxybenzaldehyde, in various industrial applications (Kundu & Mitra, 2016).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name |

2,3-difluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJAYHBKACKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378886 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxybenzaldehyde | |

CAS RN |

187543-87-9 | |

| Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-o-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)